7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound featuring a unique biquinoline structure
Preparation Methods
The synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multiple steps. One common synthetic route includes the reaction of 4,4-dimethyl-2-cyclohexen-1-one with appropriate fluorinated reagents under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired biquinoline structure .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced biquinoline products.
Scientific Research Applications
7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
Similar compounds to 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one include other biquinoline derivatives and fluorinated organic compounds. Compared to these, 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of both fluorine and dimethyl groups, which can significantly influence its chemical reactivity and biological activity .
Comparison with Similar Compounds
- 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-quinolin-2-one
- 4,4-Dimethyl-3,4-dihydro-2H-quinolin-2-one
- 7-Fluoro-3,4-dihydro-2H-quinolin-2-one
Properties
CAS No. |
918646-10-3 |
---|---|
Molecular Formula |
C20H17FN2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
7-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C20H17FN2O/c1-20(2)11-19(24)23(18-10-14(21)7-8-16(18)20)15-9-13-5-3-4-6-17(13)22-12-15/h3-10,12H,11H2,1-2H3 |
InChI Key |
BTPPJZSCNVRTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=CC(=C2)F)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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